molecular formula C12H14N2O B14812400 3-Cyclopropoxy-5-isopropylisonicotinonitrile

3-Cyclopropoxy-5-isopropylisonicotinonitrile

Cat. No.: B14812400
M. Wt: 202.25 g/mol
InChI Key: IHALUDSJDHDPRI-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-isopropylisonicotinonitrile is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and an isopropyl group attached to an isonicotinonitrile core. It is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-isopropylisonicotinonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired product. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-isopropylisonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-Cyclopropoxy-5-isopropylisonicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-isopropylisonicotinonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to enzymes or receptors, thereby modulating their activity. The cyclopropoxy and isopropyl groups may play a role in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-isopropylisonicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-cyclopropyloxy-5-propan-2-ylpyridine-4-carbonitrile

InChI

InChI=1S/C12H14N2O/c1-8(2)11-6-14-7-12(10(11)5-13)15-9-3-4-9/h6-9H,3-4H2,1-2H3

InChI Key

IHALUDSJDHDPRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1C#N)OC2CC2

Origin of Product

United States

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